molecular formula C11H11N3O2S B2513487 2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid CAS No. 851116-13-7

2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid

Cat. No. B2513487
CAS RN: 851116-13-7
M. Wt: 249.29
InChI Key: MVJCJQYGDLMMDC-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid” is a complex organic molecule that contains a 1,2,4-triazole ring, a sulfanyl group, and an acetic acid group . The 1,2,4-triazole ring is a type of heterocyclic compound that is often used in medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including cyclization, alkylation, and reduction . The synthesis could potentially start with a 4-methylphenyl derivative, followed by the introduction of the 1,2,4-triazole ring and the sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The sulfanyl group (-SH) is similar to a hydroxyl group (-OH), but with a sulfur atom instead of an oxygen atom.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acetic acid group (-COOH) is acidic and can participate in acid-base reactions . The sulfanyl group (-SH) is nucleophilic and can undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group could make the compound somewhat polar and capable of forming hydrogen bonds .

Scientific Research Applications

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the presence of the 1,2,4-triazole ring . Further studies could also investigate its synthesis and reactivity.

properties

IUPAC Name

2-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-7-2-4-8(5-3-7)10-12-13-11(17)14(10)6-9(15)16/h2-5H,6H2,1H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJCJQYGDLMMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid

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